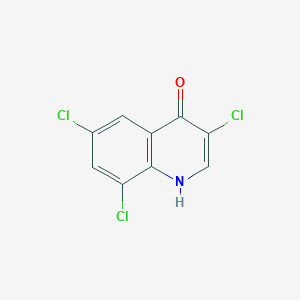![molecular formula C14H14N4O B15066267 (4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone CAS No. 1854-44-0](/img/structure/B15066267.png)
(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is a complex organic compound with a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with an amino group, a methyl group, and a phenylmethanone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone typically involves multi-step organic reactionsThe final step involves the attachment of the phenylmethanone moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the phenylmethanone moiety to a phenylmethanol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms .
Medicine
In medicinal chemistry, (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone is explored for its potential therapeutic applications. It may exhibit biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties may contribute to the creation of advanced materials with specific functionalities .
Wirkmechanismus
The mechanism of action of (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone include:
4-Aminoantipyrine: A compound with a similar amino group and phenyl structure.
2-Methylhippuric acid: A compound with a related structural motif.
Uniqueness
What sets (4-Amino-7-methyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(phenyl)methanone apart is its unique combination of a pyrrolo[3,4-d]pyrimidine core with an amino group, a methyl group, and a phenylmethanone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
1854-44-0 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
(4-amino-7-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C14H14N4O/c1-9-12-11(13(15)17-8-16-12)7-18(9)14(19)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H2,15,16,17) |
InChI-Schlüssel |
ZMQGXSQUCSEWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CN1C(=O)C3=CC=CC=C3)C(=NC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



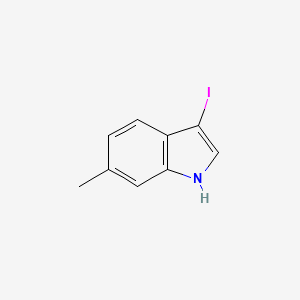

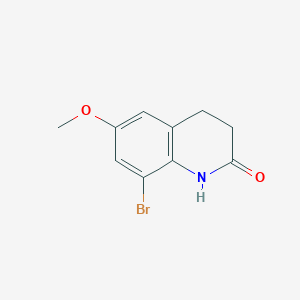
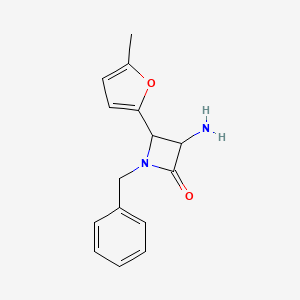
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
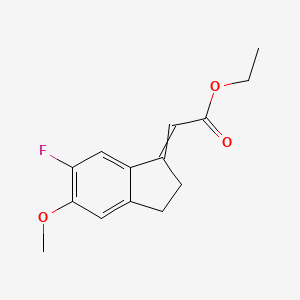
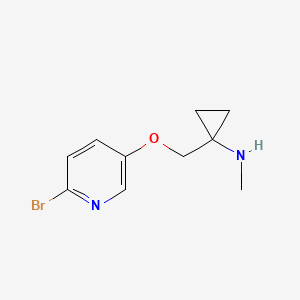

![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)
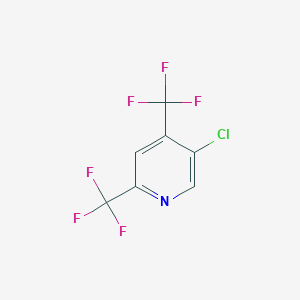
![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
